Guanosine 2',3'-cyclic monophosphate sodium salt
Guanosine 2',3'-cyclic monophosphate sodium salt
2',3'-cyclic GMP is a 2',3'-cyclic purine nucleotide in which guanosine is used as the parent nucleoside. It has a role as an Escherichia coli metabolite. It is a conjugate acid of a 2',3'-cyclic GMP(1-).
Guanosine 2',3'-cyclic phosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
2',3'-Cyclic GMP is a natural product found in Helianthus tuberosus, Arabidopsis thaliana, and other organisms with data available.
Guanosine 2',3'-cyclic phosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
2',3'-Cyclic GMP is a natural product found in Helianthus tuberosus, Arabidopsis thaliana, and other organisms with data available.
Brand Name:
Vulcanchem
CAS No.:
15718-49-7
VCID:
VC0105658
InChI:
InChI=1S/C10H12N5O7P/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-6-5(3(1-16)20-9)21-23(18,19)22-6/h2-3,5-6,9,16H,1H2,(H,18,19)(H3,11,13,14,17)/t3-,5-,6-,9-/m1/s1
SMILES:
C1=NC2=C(N1C3C4C(C(O3)CO)OP(=O)(O4)[O-])N=C(NC2=O)N.[Na+]
Molecular Formula:
C10H12N5O7P
Molecular Weight:
345.21 g/mol
Guanosine 2',3'-cyclic monophosphate sodium salt
CAS No.: 15718-49-7
Cat. No.: VC0105658
Molecular Formula: C10H12N5O7P
Molecular Weight: 345.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2',3'-cyclic GMP is a 2',3'-cyclic purine nucleotide in which guanosine is used as the parent nucleoside. It has a role as an Escherichia coli metabolite. It is a conjugate acid of a 2',3'-cyclic GMP(1-). Guanosine 2',3'-cyclic phosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). 2',3'-Cyclic GMP is a natural product found in Helianthus tuberosus, Arabidopsis thaliana, and other organisms with data available. |
|---|---|
| CAS No. | 15718-49-7 |
| Molecular Formula | C10H12N5O7P |
| Molecular Weight | 345.21 g/mol |
| IUPAC Name | 9-[(3aR,4R,6R,6aR)-2-hydroxy-6-(hydroxymethyl)-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-2-amino-1H-purin-6-one |
| Standard InChI | InChI=1S/C10H12N5O7P/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-6-5(3(1-16)20-9)21-23(18,19)22-6/h2-3,5-6,9,16H,1H2,(H,18,19)(H3,11,13,14,17)/t3-,5-,6-,9-/m1/s1 |
| Standard InChI Key | UASRYODFRYWBRC-UUOKFMHZSA-N |
| Isomeric SMILES | C1=NC2=C(N1[C@H]3[C@H]4[C@@H]([C@H](O3)CO)OP(=O)(O4)O)N=C(NC2=O)N |
| SMILES | C1=NC2=C(N1C3C4C(C(O3)CO)OP(=O)(O4)[O-])N=C(NC2=O)N.[Na+] |
| Canonical SMILES | C1=NC2=C(N1C3C4C(C(O3)CO)OP(=O)(O4)O)N=C(NC2=O)N |
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